molecular formula C14H9NO2 B3377477 Benzo[f]quinoline-5-carboxylic acid CAS No. 131862-30-1

Benzo[f]quinoline-5-carboxylic acid

Cat. No.: B3377477
CAS No.: 131862-30-1
M. Wt: 223.23 g/mol
InChI Key: JYDYBSVBTZVOSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzo[f]quinoline-5-carboxylic acid (CAS: 131862-30-1) is a heterocyclic compound with the molecular formula C₁₄H₉NO₂, featuring a fused quinoline core substituted with a carboxylic acid group at the 5-position (CID: 16776987) . Notably, the compound's predicted collision cross-section (CCS) values range from 145.9 Ų ([M+H]⁺) to 162.6 Ų ([M+Na]⁺), suggesting moderate molecular size and polarity .

Properties

IUPAC Name

benzo[f]quinoline-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO2/c16-14(17)12-8-9-4-1-2-5-10(9)11-6-3-7-15-13(11)12/h1-8H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYDYBSVBTZVOSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C(C(=CC2=C1)C(=O)O)N=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzo[f]quinoline-5-carboxylic acid can be achieved through various methods. One common approach involves the condensation of substituted o-amino acetophenone derivatives with enolisable ketones using molecular iodine as a catalyst in ethanol . Another method utilizes a Friedlander heteroannulation reaction with nano zinc oxide as a catalyst under solvent-free conditions . These methods are efficient and avoid the use of hazardous acids or bases.

Industrial Production Methods: Industrial production of this compound often employs green and sustainable chemical processes. Techniques such as microwave irradiation, ultrasound-promoted synthesis, and the use of eco-friendly catalysts are preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: Benzo[f]quinoline-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Characteristics

Benzo[f]quinoline-5-carboxylic acid is a derivative of quinoline, characterized by its aromatic structure and the presence of a carboxylic acid functional group. This compound exhibits a broad spectrum of biological activities, including anticancer and antimicrobial properties, making it a valuable subject of study in various fields.

Scientific Research Applications

  • Medicinal Chemistry
    • Anticancer Activity : Recent studies have demonstrated that this compound and its derivatives possess significant anticancer properties. For instance, compounds synthesized from this acid showed selective cytotoxicity against various cancer cell lines, including non-small cell lung cancer and leukemia cells . A detailed structure-activity relationship (SAR) analysis revealed that modifications to the benzo[f]quinoline structure can enhance anticancer efficacy .
    • Antimicrobial Properties : The compound has also been evaluated for its antimicrobial effects. Research indicates that certain derivatives exhibit potent activity against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
  • Biological Studies
    • Mechanism of Action : The anticancer mechanisms of benzo[f]quinoline derivatives often involve DNA intercalation, which disrupts cellular processes and leads to apoptosis in cancer cells. This mode of action has been substantiated by molecular docking studies that highlight the binding affinity of these compounds to key enzymes involved in cancer progression .
    • Inhibition Studies : Some derivatives have been studied as inhibitors of specific protein kinases, which are crucial in signal transduction pathways related to cancer cell proliferation .
  • Industrial Applications
    • Dyes and Pigments : this compound is utilized in the synthesis of dyes and pigments due to its stable aromatic structure. Its derivatives are incorporated into various industrial formulations for coloring agents.
    • Organic Electronics : Certain derivatives have shown potential in optoelectronic applications, particularly as components in organic light-emitting diodes (OLEDs), owing to their fluorescent properties .

Table 1: Anticancer Activity of Benzo[f]quinoline Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 3dHOP–92 (Lung Cancer)12DNA intercalation
Compound 3fMDA–MB–468 (Breast Cancer)15Topo II inhibition
Compound 6cSR Leukemia17Apoptosis induction

Data adapted from recent studies on benzo[f]quinoline derivatives .

Table 2: Antimicrobial Efficacy of Selected Derivatives

DerivativeBacterial Strain TestedZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC)
Derivative AE. coli2032 µg/mL
Derivative BS. aureus2516 µg/mL

Results based on antimicrobial assays conducted on selected compounds derived from this compound .

Mechanism of Action

The mechanism of action of benzo[f]quinoline-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as 2-oxoglutarate-dependent oxygenases, which play a role in various biological processes . By binding to these enzymes, this compound can modulate their activity and exert its effects.

Comparison with Similar Compounds

Pyrimido[4,5-c]quinoline Derivatives

The pyrimido[4,5-c]quinoline scaffold, exemplified by 5-((4-methoxybenzyl)amino)pyrimido[4,5-c]quinoline-8-carboxylic acid (4f), shares a fused quinoline core but incorporates a pyrimidine ring and additional substituents. This structural modification enhances hydrogen-bonding capacity, as evidenced by its HRMS data ([M+H]⁺: 361.1298) and high purity (97%) . Such derivatives are often explored for pharmaceutical applications due to their enhanced binding affinity to biological targets compared to simpler quinoline carboxylic acids.

Pyrrolo[3,2,1-ij]quinoline-5-carboxylic Acid Derivatives

Antibacterial agents like (2S)-8-fluoro-1,2-dihydro-2-methyl-9-(3-methyl-1-piperazinyl)-6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid (16) demonstrate the impact of fluorination and alkylation on bioactivity. Compound 16 exhibits balanced in vitro efficacy, high aqueous solubility, and potent activity against gram-positive bacteria (e.g., Staphylococcus aureus), attributed to its ability to disrupt bacterial DNA gyrase . In contrast, Benzo[f]quinoline-5-carboxylic acid lacks reported antibacterial data, highlighting the importance of functional group optimization.

Quinoline-5-carboxylic Acid in Metal-Organic Frameworks (MOFs)

Quinoline-5-carboxylic acid (HQc) derivatives, such as Qc-5-Cu-sql-b, form water-stable MOFs with high CO₂ selectivity (IAST selectivity: 40,000). The rigid quinoline core and carboxylate groups enable strong coordination with Cu(II) ions, creating pores (~3.3 Å) ideal for molecular sieving .

Serotonin Receptor Antagonists

Conformationally restricted analogs like 1-methyl-1,6,7,8-tetrahydro-pyrrolo[2,3-g]quinoline-5-carboxylic acid pyridine-3-ylamide show reduced affinity for serotonin receptors (5-HT2C pKi: 5.39 vs. 5-HT2B pA2: 7.27) compared to less rigid derivatives .

Industrial and Environmental Considerations

Analytical Characterization

Spectroscopic studies on analogs like 2-[(E)-2-phenylethenyl]quinoline-5-carboxylic acid reveal distinct FT-IR and Raman signatures (e.g., C=O stretch at ~1700 cm⁻¹) . Such data are critical for benchmarking this compound in quality control but remain underreported.

Biological Activity

Benzo[f]quinoline-5-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in anticancer and antimicrobial applications. This article reviews the current understanding of its biological activity, synthesizing findings from various studies, including structure-activity relationships (SAR), mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound belongs to a class of compounds known for their polycyclic aromatic structures. These compounds exhibit a range of biological activities, primarily attributed to their ability to intercalate DNA and inhibit critical enzymes involved in cellular processes.

Anticancer Activity

Recent studies have demonstrated that derivatives of benzo[f]quinoline, including this compound, exhibit promising anticancer properties. The mechanisms underlying these effects include:

  • DNA Intercalation : Compounds can insert themselves between DNA base pairs, disrupting replication and transcription processes, which is crucial for cancer cell proliferation.
  • Enzyme Inhibition : Many benzo[f]quinoline derivatives act as inhibitors of topoisomerase II and ATP synthase, enzymes that are vital for DNA replication and energy metabolism in cells.

Case Studies and Experimental Findings

  • In Vitro Studies :
    • A study evaluated various benzo[f]quinoline derivatives against multiple cancer cell lines, including CNS cancer and leukemia. The most active compound reported was 5a , showing significant lethality against the SNB-75 cell line (12% lethality) and high potency growth inhibition (PGI) across 10 different cell lines .
    • Another derivative, 6c , demonstrated 17% lethality against the SR leukemia cell line with PGI values exceeding 50% in several tests .
  • Structure-Activity Relationships (SAR) :
    • The presence of specific functional groups significantly influences the anticancer activity. Compounds with two ester groups in the 1st and 2nd positions showed enhanced activity against leukemia cells .
    • Cycloadducts (e.g., 5a and 6c ) exhibited greater anticancer efficacy compared to quaternary salts due to their more complex tetracyclic structure .

Antimicrobial Activity

In addition to anticancer properties, benzo[f]quinoline derivatives have been explored for their antimicrobial effects. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential metabolic pathways.

Summary of Biological Activities

Activity Mechanism Notable Compounds Effectiveness
AnticancerDNA intercalation, enzyme inhibition5a, 6cSignificant lethality observed
AntimicrobialMembrane disruption, metabolic inhibitionVarious derivativesEffective against several strains

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Benzo[f]quinoline-5-carboxylic acid, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves cyclization reactions of precursor aromatic amines with carboxylic acid derivatives under controlled conditions. For purity validation, use high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm structural integrity. Mass spectrometry (MS) can further verify molecular mass .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H NMR (DMSO-d6) resolves aromatic protons and substituent patterns (e.g., δ 8.5–9.0 ppm for quinoline protons) .
  • FT-IR Spectroscopy : Confirm carboxyl (-COOH) stretching vibrations (~1700 cm⁻¹) and aromatic C-H bending (~750 cm⁻¹) .
  • Mass Spectrometry : Electrospray ionization (ESI-MS) in negative mode detects [M-H]⁻ ions for accurate mass confirmation .

Q. What are the critical safety considerations when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and ANSI-approved goggles. Respiratory protection (NIOSH P95/P99) is advised if aerosolization occurs .
  • Storage : Keep in airtight containers at 2–8°C, away from light and oxidizing agents .
  • Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of this compound derivatives across studies?

  • Methodological Answer :

  • Dose-Response Analysis : Standardize assay conditions (e.g., cell lines, incubation times) to minimize variability.
  • Structural Confirmation : Verify derivative purity and stereochemistry via X-ray crystallography or chiral HPLC .
  • Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers or assay-specific artifacts .

Q. How does substitution at the quinoline ring (e.g., trifluoromethyl groups) influence the pharmacological profile of analogs?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., -CF₃ at C8) via Suzuki-Miyaura coupling, then assess receptor binding (e.g., 5-HT2B/2C) using radioligand displacement assays. Trifluoromethyl groups enhance lipophilicity and metabolic stability .
  • Computational Modeling : Use molecular docking (AutoDock Vina) to predict binding affinities and validate with in vitro IC₅₀ values .

Q. Given the lack of ecotoxicological data, what methodologies should be employed to assess environmental risks?

  • Methodological Answer :

  • Read-Across Analysis : Use data from structurally similar compounds (e.g., quinoline-5-carboxylic acid derivatives) to estimate toxicity thresholds .
  • Microcosm Studies : Evaluate biodegradation in soil/water systems (OECD 307 guidelines) and bioaccumulation in Daphnia magna .
  • QSAR Modeling : Predict ecotoxicity endpoints (e.g., LC₅₀ for fish) using software like EPI Suite™ .

Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported solubility and stability data for this compound?

  • Methodological Answer :

  • Standardized Protocols : Re-test solubility in DMSO, PBS, and ethanol (25°C) using nephelometry.
  • Accelerated Stability Studies : Conduct thermal stress tests (40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
  • Interlaboratory Validation : Collaborate with independent labs to cross-validate results using identical batches .

Experimental Design

Q. What in vitro assays are suitable for evaluating the anti-inflammatory potential of this compound derivatives?

  • Methodological Answer :

  • NF-κB Inhibition : Use HEK293 cells transfected with a NF-κB luciferase reporter.
  • Cytokine Profiling : Quantify TNF-α and IL-6 via ELISA in LPS-stimulated macrophages .
  • Dose Optimization : Perform MTT assays to establish non-cytotoxic ranges (IC₁₀–IC₃₀) prior to functional studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzo[f]quinoline-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Benzo[f]quinoline-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.